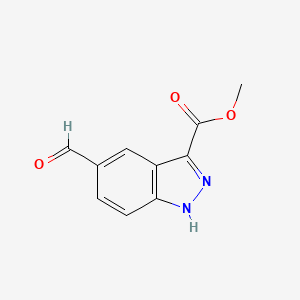

methyl 5-formyl-1H-indazole-3-carboxylate

Übersicht

Beschreibung

“Methyl 5-formyl-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.18 g/mol.

Synthesis Analysis

The synthesis of indazole compounds, including “methyl 5-formyl-1H-indazole-3-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “methyl 5-formyl-1H-indazole-3-carboxylate” can be represented by the InChI code: 1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“Methyl 5-formyl-1H-indazole-3-carboxylate” is a solid compound . It has a molecular weight of 204.18 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

I have conducted searches to find specific scientific research applications for methyl 5-formyl-1H-indazole-3-carboxylate, also known as 5-Formyl-1H-indazole-3-carboxylic acid methyl ester. However, detailed information on six to eight unique applications is not readily available in the search results.

Indazole derivatives, in general, have been noted for their biological activities and potential applications in various fields. Below are some potential applications based on the properties of indazole derivatives:

Pharmaceutical Research

Indazole compounds have been studied for their potential use in pharmaceuticals, particularly as biologically active compounds for treating cancer cells, microbes, and various disorders .

Anti-inflammatory Agents

Some indazole derivatives have shown significant anti-inflammatory effects, which could be explored further for medical applications .

Chemical Synthesis

Indazoles are key components in functional molecules used in everyday applications, including the synthesis of more complex chemical structures .

Computational Chemistry

Programs like Amber and GROMACS use indazole derivatives for simulation visualizations, which could imply their use in computational chemistry and molecular modeling .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 5-formyl-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-6(5-13)2-3-8(7)11-12-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHPQEMONGPIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648071 | |

| Record name | Methyl 5-formyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-formyl-1H-indazole-3-carboxylate | |

CAS RN |

1033772-29-0 | |

| Record name | Methyl 5-formyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)